N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and another methyl group attached to the methanamine moiety. It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .
Mechanism of Action
Target of Action
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine, also known as N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine or N-methyl-1-(3-methylimidazol-4-yl)methanamine, is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that imidazole compounds are generally highly soluble in water and other polar solvents , which could potentially influence their action and stability in different environments.
Biochemical Analysis
Biochemical Properties
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with aliphatic amines, benzyl amines, and imidazoles . These interactions can affect the catalytic activity of enzymes and the binding affinity of proteins, thereby modulating biochemical pathways.
Cellular Effects
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes and metabolite levels, impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has a half-life of approximately 0.090 days under certain conditions, indicating its rapid degradation in the presence of hydroxyl radicals . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Toxic or adverse effects may be observed at high doses, including alterations in gene expression and metabolic fluxes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and biosynthesis
Transport and Distribution
The transport and distribution of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, which are important for understanding its effects on cellular function and biochemical pathways.
Subcellular Localization
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium ion, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A closely related compound with a similar structure but lacking the methanamine moiety.
N-Methylimidazole: Another related compound with a similar structure but differing in the position of the methyl group.
1-Methyl-5-aminomethylimidazole: A compound with a similar structure but with an additional amino group attached to the imidazole ring
Uniqueness
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(3-methylimidazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-5-9(6)2/h4-5,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXLAHTHBVYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428170 | |
Record name | N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384821-19-6 | |
Record name | N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(1-methyl-1H-imidazol-5-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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